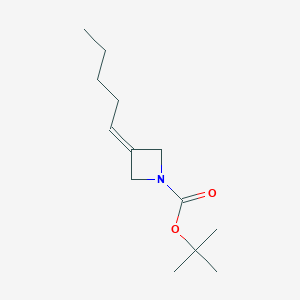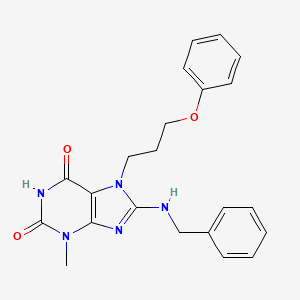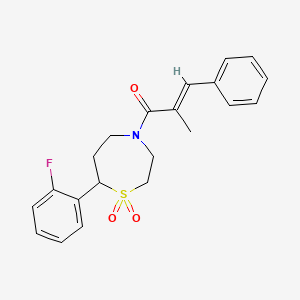
(E)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The fluorophenyl group could potentially be introduced using a nucleophilic aromatic substitution reaction . The thiazepane ring might be formed through a cyclization reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The double bond in the propenone group could potentially undergo addition reactions. The fluorine atom on the phenyl ring might make that carbon more susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial Properties
Research into novel antimicrobial agents is crucial due to the rising resistance against current antibiotics. A study on similar compounds, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that structurally related compounds, including "(E)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-methyl-3-phenylprop-2-en-1-one," could be explored for their antimicrobial properties, potentially offering new avenues for the development of antibiotics with novel mechanisms of action (Liaras et al., 2011).
Antianxiety and CNS Receptors
Compounds targeting central benzodiazepine receptors (CBRs) offer insights into the development of anxiolytic agents. A study on ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate showed significant potential as an antianxiety agent, highlighting the importance of fluorine substitutions in enhancing activity and safety profiles. This supports the potential research direction for "this compound" in modulating CNS receptors for therapeutic purposes (Anzini et al., 2008).
Radiopharmaceutical Applications
The development of radiopharmaceuticals for positron emission tomography (PET) imaging involves compounds with high specificity to target receptors. Studies on fluorine-substituted compounds targeting peripheral benzodiazepine receptors (PBRs) have shown promise in neuroimaging applications, suggesting that the fluorine-containing compound could be explored for its potential in PET imaging, aiding in the diagnosis of neurodegenerative disorders (Fookes et al., 2008).
Dopamine Transporter Imaging
The exploration of fluorinated ligands for dopamine transporter (DAT) imaging presents another area of interest. A study on (E)-N-(4-fluorobut-2-enyl)-2β-carbomethoxy-3β-(4′-tolyl)nortropane (LBT-999) demonstrated its efficacy as a DAT imaging agent. Given the structural similarities, "this compound" could potentially serve as a novel fluorinated probe for DAT, contributing to research in Parkinson's disease and other dopaminergic disorders (Chalon et al., 2006).
properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3S/c1-16(15-17-7-3-2-4-8-17)21(24)23-12-11-20(27(25,26)14-13-23)18-9-5-6-10-19(18)22/h2-10,15,20H,11-14H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLGBNVBPLCLAU-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

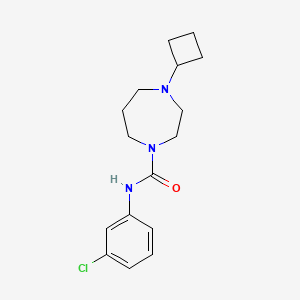
![3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2815462.png)
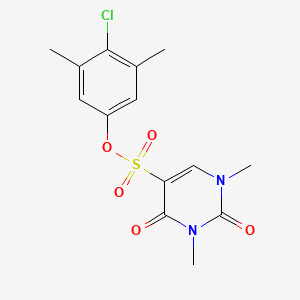
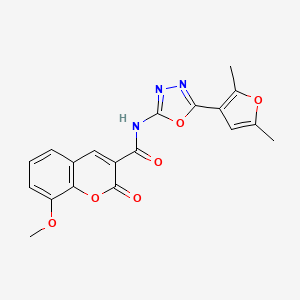
![1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2815469.png)
![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)


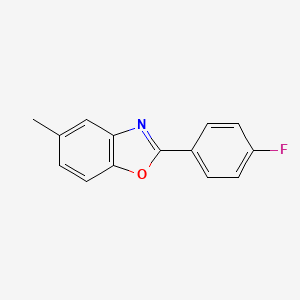
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2815476.png)
![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)
